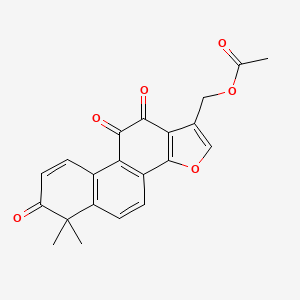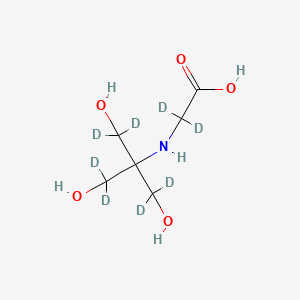
CypD-IN-4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CypD-IN-4 is a potent and subtype-selective inhibitor of cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase. This compound has shown significant potential in the research of various diseases, including oxidative stress, neurodegenerative disorders, liver diseases, aging, autophagy, and diabetes . Cyclophilin D is known for its role in regulating the mitochondrial permeability transition pore (PTP), which is crucial in cell death mechanisms .
準備方法
The synthesis of CypD-IN-4 involves several steps, starting from quinoxaline derivatives. The synthetic route typically includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core is synthesized through the condensation of o-phenylenediamine with a diketone.
Functionalization: Various functional groups are introduced to the quinoxaline core to enhance its binding affinity and selectivity towards cyclophilin D.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial production methods for this compound are not extensively documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent product quality through rigorous quality control measures.
化学反応の分析
CypD-IN-4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinoxaline core, potentially altering its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
科学的研究の応用
CypD-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of cyclophilin D in various biochemical pathways.
Biology: Helps in understanding the mechanisms of mitochondrial permeability transition pore regulation and its impact on cellular functions.
作用機序
CypD-IN-4 exerts its effects by binding to cyclophilin D, inhibiting its peptidyl-prolyl cis-trans isomerase activity. This inhibition prevents the opening of the mitochondrial permeability transition pore, thereby protecting cells from mitochondrial dysfunction and cell death. The molecular targets involved include the mitochondrial permeability transition pore components such as the adenine nucleotide translocator and the phosphate carrier .
類似化合物との比較
CypD-IN-4 is unique in its high selectivity and potency towards cyclophilin D compared to other cyclophilin inhibitors. Similar compounds include:
Cyclosporine A: A well-known cyclophilin inhibitor but with broader specificity.
Sanglifehrin A: Another cyclophilin inhibitor with different binding properties.
Debio 025: A non-immunosuppressive cyclophilin inhibitor with potential therapeutic applications.
This compound stands out due to its subtype selectivity and lower IC50 value, making it a more effective and targeted inhibitor for research and potential therapeutic use.
特性
分子式 |
C54H63N7O11 |
|---|---|
分子量 |
986.1 g/mol |
IUPAC名 |
3-[4-[4-[[(1S,4S,17S,22E)-17-[2-(2-aminoethoxy)ethylcarbamoyl]-1-benzyl-2,5,15,21,24-pentaoxo-3,6,16,20,25-pentazatricyclo[23.3.1.08,13]nonacosa-8,10,12,22-tetraen-4-yl]methyl]phenyl]phenyl]pentanedioic acid |
InChI |
InChI=1S/C54H63N7O11/c55-23-27-72-28-25-57-51(69)44-21-24-56-46(62)19-20-48(64)61-26-6-22-54(35-61,33-37-7-2-1-3-8-37)53(71)60-45(52(70)58-34-42-10-5-4-9-41(42)30-47(63)59-44)29-36-11-13-38(14-12-36)39-15-17-40(18-16-39)43(31-49(65)66)32-50(67)68/h1-5,7-20,43-45H,6,21-35,55H2,(H,56,62)(H,57,69)(H,58,70)(H,59,63)(H,60,71)(H,65,66)(H,67,68)/b20-19+/t44-,45-,54-/m0/s1 |
InChIキー |
DLDNQYARUUXOBD-PFEQTSDMSA-N |
異性体SMILES |
C1C[C@@]2(CN(C1)C(=O)/C=C/C(=O)NCC[C@H](NC(=O)CC3=CC=CC=C3CNC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)C(CC(=O)O)CC(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
正規SMILES |
C1CC2(CN(C1)C(=O)C=CC(=O)NCCC(NC(=O)CC3=CC=CC=C3CNC(=O)C(NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)C(CC(=O)O)CC(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B12405550.png)


![3-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]spiro[6H-[1]benzoxepino[3,2-b]pyridine-5,1'-cyclopropane]-9-carboxylic acid](/img/structure/B12405561.png)









